2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that contains a thiophene ring and a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a thiazolidine-2,4-dione derivative. The reaction typically requires the presence of a base, such as potassium t-butoxide, and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. It is used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-[2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities, including antidiabetic and anti-inflammatory properties.
Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse pharmacological activities, such as anticancer and antimicrobial effects.
Properties
CAS No. |
178881-17-9 |
---|---|
Molecular Formula |
C10H7NO4S2 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.